molecular formula C10H23ClN2O B035160 N-tert-Butyl-2-(diethylamino)acetamide hydrochloride CAS No. 110438-99-8

N-tert-Butyl-2-(diethylamino)acetamide hydrochloride

Cat. No. B035160
M. Wt: 222.75 g/mol
InChI Key: GTTVZIDWGCWZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-2-(diethylamino)acetamide hydrochloride, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical practice. It was first synthesized in the 1950s and has since become an important tool for pain management in surgical and non-surgical procedures. Bupivacaine is a member of the amide class of local anesthetics and is structurally similar to lidocaine.

Mechanism Of Action

N-tert-Butyl-2-(diethylamino)acetamide hydrochloride works by blocking sodium channels in nerve cells, which prevents the transmission of pain signals. It has a longer duration of action than other local anesthetics, which makes it ideal for use in procedures that require longer periods of anesthesia.

Biochemical And Physiological Effects

N-tert-Butyl-2-(diethylamino)acetamide hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters, such as substance P and glutamate, which are involved in pain transmission. It has also been shown to decrease the activity of inflammatory cells, which can reduce inflammation and pain.

Advantages And Limitations For Lab Experiments

N-tert-Butyl-2-(diethylamino)acetamide hydrochloride has a number of advantages for use in lab experiments. It is a well-established local anesthetic that has been extensively studied. It has a longer duration of action than other local anesthetics, which makes it ideal for experiments that require longer periods of anesthesia. However, there are also limitations to its use. N-tert-Butyl-2-(diethylamino)acetamide hydrochloride can be toxic at high doses, and care must be taken when administering it to animals.

Future Directions

There are a number of future directions for research on bupivacaine. One area of interest is the development of new formulations that can improve its efficacy and reduce its toxicity. Another area of interest is the study of its effects on different types of pain, such as neuropathic pain. Finally, there is also interest in the development of new local anesthetics that can provide longer periods of anesthesia with fewer side effects.
Conclusion:
In conclusion, N-tert-Butyl-2-(diethylamino)acetamide hydrochloride, or bupivacaine, is an important local anesthetic drug that has been extensively studied for its use in pain management. It works by blocking sodium channels in nerve cells, which prevents the transmission of pain signals. It has a longer duration of action than other local anesthetics, which makes it ideal for use in procedures that require longer periods of anesthesia. There are a number of future directions for research on bupivacaine, including the development of new formulations and the study of its effects on different types of pain.

Synthesis Methods

N-tert-Butyl-2-(diethylamino)acetamide hydrochloride can be synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form an intermediate compound. This intermediate is then reacted with diethylamine and tert-butyl bromide to form the final product, N-tert-Butyl-2-(diethylamino)acetamide hydrochloride.

Scientific Research Applications

N-tert-Butyl-2-(diethylamino)acetamide hydrochloride has been extensively studied for its use in pain management. It is commonly used in epidural and spinal anesthesia for surgical procedures. It has also been used for postoperative pain relief, chronic pain management, and in obstetrics.

properties

CAS RN

110438-99-8

Product Name

N-tert-Butyl-2-(diethylamino)acetamide hydrochloride

Molecular Formula

C10H23ClN2O

Molecular Weight

222.75 g/mol

IUPAC Name

[2-(tert-butylamino)-2-oxoethyl]-diethylazanium;chloride

InChI

InChI=1S/C10H22N2O.ClH/c1-6-12(7-2)8-9(13)11-10(3,4)5;/h6-8H2,1-5H3,(H,11,13);1H

InChI Key

GTTVZIDWGCWZRO-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CC(=O)NC(C)(C)C.[Cl-]

Canonical SMILES

CC[NH+](CC)CC(=O)NC(C)(C)C.[Cl-]

synonyms

diethyl-(tert-butylcarbamoylmethyl)azanium chloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.